![molecular formula C10H13F2N3 B1482550 6-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine CAS No. 1256812-39-1](/img/structure/B1482550.png)
6-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine
Overview
Description
6-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C10H13F2N3 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
6-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with neurofibrillary tangles, which are aggregates of tau protein associated with neurodegenerative diseases such as Alzheimer’s disease . The compound exhibits high specificity and selectivity for binding to these tangles, making it a potential candidate for therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with tau protein aggregates can alter the signaling pathways involved in neurodegeneration, potentially leading to changes in gene expression and metabolic processes within affected cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to neurofibrillary tangles with high affinity, inhibiting their formation and promoting their degradation. This interaction is crucial for its potential therapeutic effects in treating neurodegenerative diseases. Additionally, the compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of the compound in potential treatments .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism can influence its activity and efficacy, as well as its potential side effects. Studies have shown that it can affect metabolic flux and alter metabolite levels, which can have downstream effects on cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues. These interactions can influence its localization and efficacy, as well as its potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
6-(3,3-difluoropiperidin-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)4-1-5-15(7-10)9-3-2-8(13)6-14-9/h2-3,6H,1,4-5,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGPYDPPPPXCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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